1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure. It features a chloromethyl group, a methylthio group, and a phenyl ring, making it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorinated and thiolated intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic attack. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with a bromomethyl group instead of chloromethyl.
1-(3-(Chloromethyl)-2-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group instead of methylthio.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(13)6-9-4-3-5-10(7-12)11(9)14-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
PWRASXWFFZENPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)CCl)SC |
Origin of Product |
United States |
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